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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of

Atto 465 phalloidin in the fluorescent labeling of filamentous actin (F-actin). Atto 465 is a

fluorescent dye characterized by strong absorption, high fluorescence quantum yield, and

significant photostability.[1][2] When conjugated to phalloidin, it becomes a powerful tool for

visualizing the intricate actin cytoskeleton in fixed cells and tissues.[3][4]

Introduction to Phalloidin and Atto 465
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[5] It

exhibits a high affinity for F-actin, binding specifically at the interface between actin subunits.

This binding stabilizes the actin filaments by preventing their depolymerization. Due to its small

size, Atto 465 phalloidin allows for the visualization of actin filaments without significant steric

hindrance, enabling other actin-binding proteins to still interact with the filaments.

Atto 465 is a dye derived from acriflavin, notable for its large Stokes shift of approximately 55

nm in aqueous solutions. This property facilitates excellent separation of the emission signal

from the excitation wavelength, resulting in high-contrast images. The dye is efficiently excited

in the 420-465 nm range.
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The photophysical properties and recommended working concentrations for Atto 465 phalloidin

are summarized in the table below for easy reference.

Property Value Reference

Excitation Maximum (λabs) 453 nm

Emission Maximum (λem) 506 nm

Molar Extinction Coefficient

(εmax)
7.5 x 10⁴ M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
70%

Recommended Staining

Concentration
80–200 nM

Typical Incubation Time 20–60 minutes

Experimental Protocols
I. Staining of F-Actin in Fixed and Permeabilized
Cultured Cells
This protocol is suitable for adherent or suspension cells grown on coverslips or in culture

dishes.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

Methanol-free Formaldehyde (3-4% in PBS)

Permeabilization Buffer (0.1% Triton X-100 in PBS)

Blocking Buffer (1% Bovine Serum Albumin in PBS) (Optional, but recommended to reduce

background)

Atto 465 Phalloidin Stock Solution (e.g., 10 µM in methanol)
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Mounting Medium

Procedure:

Cell Preparation: Grow cells on sterile glass coverslips or imaging-compatible dishes to the

desired confluency.

Fixation: Carefully aspirate the culture medium. Fix the cells by adding 3-4% methanol-free

formaldehyde in PBS and incubate for 10-30 minutes at room temperature. Formaldehyde is

the preferred fixative as alcohol-based fixatives like methanol can denature actin and prevent

phalloidin binding.

Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.

Permeabilization: To allow the phalloidin conjugate to enter the cells, add Permeabilization

Buffer (0.1% Triton X-100 in PBS) and incubate for 3-5 minutes at room temperature.

Washing: Aspirate the permeabilization buffer and wash the cells two to three times with

PBS.

(Optional) Blocking: To minimize non-specific binding, incubate the cells with Blocking Buffer

for 20-30 minutes at room temperature.

Staining: Prepare the Atto 465 phalloidin staining solution by diluting the stock solution in

PBS (with 1% BSA if blocking was performed) to a final concentration of 80-200 nM. A

common starting point is to dilute 3.3 µl of a 10 µM methanolic stock into 200 µl of buffer for

each coverslip.

Incubation: Cover the cells with the staining solution and incubate for 20-60 minutes at room

temperature, protected from light.

Final Washes: Aspirate the staining solution and wash the cells two to three times with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.
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Imaging: Visualize the stained actin filaments using a fluorescence microscope with

appropriate filters for Atto 465 (Excitation/Emission: ~453/506 nm).

II. Staining of F-Actin in Tissue Sections
Staining of tissue sections can be more challenging. Frozen sections are generally preferred

over paraffin-embedded sections, as the solvents used in deparaffinization can interfere with

phalloidin binding.

Materials:

Frozen or Paraffin-Embedded Tissue Sections on slides

Deparaffinization reagents (for paraffin sections): Xylene, Ethanol series (100%, 95%, 70%)

Antigen Retrieval Buffer (if combining with antibody staining)

PBS, pH 7.4

Methanol-free Formaldehyde (4%)

Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (1-5% BSA in PBS)

Atto 465 Phalloidin Staining Solution

Mounting Medium

Procedure:

Sample Preparation:

Frozen Sections: Bring slides to room temperature.

Paraffin-Embedded Sections: Deparaffinize sections by incubating in xylene, followed by

rehydration through a graded ethanol series to water.
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Fixation: Fix the tissue sections with 4% methanol-free formaldehyde in PBS for 15-20

minutes.

Washing: Wash slides three times with PBS.

Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes. A higher

concentration of Triton X-100 may be needed for tissues.

Washing: Wash slides three times with PBS.

Blocking: Apply Blocking Buffer and incubate for 30-60 minutes to reduce background

fluorescence.

Staining: Drain the blocking buffer and apply the Atto 465 phalloidin staining solution.

Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

Final Washes: Wash the slides three times with PBS for 5 minutes each.

Mounting and Imaging: Mount with an appropriate mounting medium and visualize as

described for cultured cells.
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Actin Staining Experimental Workflow

Cell/Tissue Preparation

Fixation
(3-4% Formaldehyde)
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(1% BSA)

Staining
(Atto 465 Phalloidin)
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Mounting & Imaging

Click to download full resolution via product page

Caption: Experimental workflow for F-actin staining.
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Phalloidin-Actin Binding Mechanism

G-Actin (Monomer)

F-Actin (Filament)

Polymerization Depolymerization

Stabilized F-Actin Complex

Atto 465
Phalloidin
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Click to download full resolution via product page

Caption: Phalloidin binds to and stabilizes F-actin.
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Issue Possible Cause Suggested Solution

No/Weak Signal

Improper Fixation: Methanol or

other alcohol-based fixatives

were used.

Use methanol-free

formaldehyde as it preserves

the native structure of F-actin

required for phalloidin binding.

Insufficient Permeabilization:

The phalloidin conjugate

cannot access the actin

cytoskeleton.

Increase Triton X-100

concentration or incubation

time. Ensure permeabilization

buffer is fresh.

Low Staining Concentration:

The concentration of Atto 465

phalloidin is too low.

Increase the concentration of

the phalloidin conjugate.

Typical ranges are 80-200 nM.

Degraded Phalloidin:

Phalloidin is pH sensitive and

can be degraded at high pH.

Ensure all buffers are at a

neutral pH (around 7.4). Store

stock solutions properly.

High Background
Incomplete Washing: Excess

phalloidin conjugate remains.

Increase the number and

duration of wash steps after

staining.

Non-specific Binding: The

conjugate is binding to other

cellular components.

Include a blocking step with

1% BSA before staining.

Poor Actin Structure

Cell Health: Cells were

unhealthy or stressed before

fixation, leading to a disrupted

cytoskeleton.

Ensure cells are healthy and

growing optimally before the

experiment.

Fixation Artifacts: The fixation

process itself has damaged

the cellular structure.

Optimize fixation time; over-

fixation can sometimes cause

issues. Ensure the

formaldehyde is fresh.

Paraffin-Tissue Issues Solvent Interference: Solvents

used for deparaffinization can

prevent phalloidin binding.

Use frozen tissue sections if

possible. If using paraffin,

ensure thorough rehydration.
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Consider using an anti-actin

antibody as an alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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